molecular formula C11H12ClF3N4O2 B3042570 N'-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-N,N,N'-trimethylhydrazonoformamide CAS No. 647824-57-5

N'-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-N,N,N'-trimethylhydrazonoformamide

Cat. No.: B3042570
CAS No.: 647824-57-5
M. Wt: 324.69 g/mol
InChI Key: GUGRDDCHMDDYFZ-OMCISZLKSA-N
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Description

N'-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-N,N,N'-trimethylhydrazonoformamide (molecular formula: C₁₁H₁₂ClF₃N₄O₂; molecular weight: 324.69 g/mol) is a hydrazonoformamide derivative characterized by a substituted phenyl ring bearing chloro (Cl), nitro (NO₂), and trifluoromethyl (CF₃) groups. The compound is commercially available at 95% purity, priced at $505.22 for 5 mg, indicating its specialized use in research or niche applications . Its structure features a hydrazonoformamide backbone (N–N–C=O) with three methyl groups and a nitro-substituted aromatic ring, contributing to its electronic and steric properties.

Properties

IUPAC Name

N'-[5-chloro-N-methyl-2-nitro-4-(trifluoromethyl)anilino]-N,N-dimethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N4O2/c1-17(2)6-16-18(3)9-5-8(12)7(11(13,14)15)4-10(9)19(20)21/h4-6H,1-3H3/b16-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGRDDCHMDDYFZ-OMCISZLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NN(C)C1=C(C=C(C(=C1)Cl)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/N(C)C1=C(C=C(C(=C1)Cl)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize N'-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-N,N,N'-trimethylhydrazonoformamide, the following steps are typically involved:

  • Synthesis of Key Intermediates: This process may begin with the preparation of key intermediates such as 5-chloro-2-nitro-4-(trifluoromethyl)aniline. This intermediate can be synthesized by nitration and chlorination of 4-(trifluoromethyl)aniline.

  • Formation of Hydrazonoformamide: The key intermediate is then reacted with suitable reagents to introduce the hydrazonoformamide group. This step often involves the reaction of the intermediate with trimethylamine and formic acid derivatives under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound often involve scaling up the above synthetic routes. Large-scale synthesis may require optimization of reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automation can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions: N'-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-N,N,N'-trimethylhydrazonoformamide can undergo various chemical reactions, including:

  • Reduction: The nitro group can be reduced to an amino group under appropriate conditions, using reducing agents like hydrogen gas and palladium on carbon (Pd/C).

  • Substitution: The chloro group can participate in nucleophilic substitution reactions, forming new derivatives.

  • Hydrolysis: The hydrazonoformamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions: Reagents such as hydrogen gas, palladium catalysts, sodium borohydride, and strong nucleophiles (e.g., amines) are commonly used in these reactions. Reaction conditions vary, with reduction typically performed under atmospheric pressure and substitution reactions occurring under reflux conditions.

Major Products: Reduction leads to the formation of amine derivatives, while substitution reactions produce various substituted compounds depending on the nucleophile used. Hydrolysis results in the cleavage of the hydrazonoformamide group, yielding corresponding amides and amines.

Scientific Research Applications

N'-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-N,N,N'-trimethylhydrazonoformamide is utilized in numerous research fields:

  • Chemistry: As a building block for synthesizing more complex molecules, it plays a vital role in organic synthesis and medicinal chemistry.

  • Biology: Its derivatives are explored for biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research investigates its potential use in drug development, particularly for targeting specific enzymes and receptors.

  • Industry: It finds applications in material science, such as the development of new polymers and advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

  • Molecular Targets: It may interact with various enzymes and proteins, influencing their activity. For instance, it can inhibit specific enzymes by binding to their active sites.

  • Pathways Involved: The compound can modulate biochemical pathways related to cellular proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, functional groups, and physicochemical properties.

Structural Analogues with Trifluoromethyl and Chloro Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Positions Purity/Availability
N'-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-N,N,N'-trimethylhydrazonoformamide C₁₁H₁₂ClF₃N₄O₂ 324.69 Hydrazonoformamide, NO₂, Cl, CF₃ 5-Cl, 2-NO₂, 4-CF₃ on phenyl 95% purity, $505.22/5 mg
N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide (CAS 346723-44-2) C₁₄H₈ClF₃N₂O₃ 344.68 Benzamide, NO₂, Cl, CF₃ 2-Cl, 5-CF₃ on phenyl; 4-NO₂ on benzamide 90% purity
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide (Fomesafen) C₁₅H₁₀ClF₃N₂O₆S 438.76 Benzamide, sulfonamide, NO₂, Cl, CF₃ 2-NO₂, 5-Cl, 4-CF₃ on phenoxy Herbicide (commercial)
N,N′-((4-Chlorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) (Compound 44, ) C₂₅H₁₈ClF₆N₂O₂ 556.87 Bisamide, Cl, CF₃ 4-Cl on phenyl; CF₃ on acetamide Research chemical

Key Observations:

  • Functional Group Diversity: The target compound’s hydrazonoformamide group distinguishes it from benzamide () or sulfonamide () derivatives. This affects hydrogen-bonding capacity and reactivity.
  • Substituent Positioning: The nitro group at the ortho position (relative to the hydrazonoformamide) in the target compound contrasts with para-nitro placement in fomesafen . This positional difference may influence electron-withdrawing effects and steric hindrance.
  • The target compound’s bioactivity remains unexplored in the provided evidence.

Electronic and Steric Effects

  • Electron-Withdrawing Groups : The nitro and trifluoromethyl groups in the target compound enhance electrophilicity, similar to fomesafen . This may facilitate nucleophilic substitution or coordination in metal complexes.

Biological Activity

N'-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-N,N,N'-trimethylhydrazonoformamide is a compound with significant potential in various biological applications. Its structural characteristics, including the presence of a trifluoromethyl group and a nitro group, suggest interesting pharmacological properties. This article reviews the biological activity of this compound, focusing on its antiplasmodial, antitubercular, and cytotoxic effects.

  • Chemical Formula : C11H12ClF3N4O2
  • Molecular Weight : 324.69 g/mol
  • CAS Number : 647824-57-5

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown promising activity against Plasmodium falciparum, the causative agent of malaria.

In a screening of various compounds, derivatives exhibited IC50 values ranging from 0.58 µM to 31 µM against chloroquine-sensitive strains of P. falciparum . Notably, compounds with trifluoromethyl substitutions demonstrated enhanced lipophilicity, correlating with increased biological activity.

Antitubercular Activity

The relationship between antiplasmodial and antitubercular activities has been explored in several studies. Some compounds derived from similar scaffolds have shown dual activity against both Mycobacterium tuberculosis and Plasmodium falciparum. For example, specific derivatives exhibited IC50 values as low as 6.5 µM against M. tuberculosis . This suggests that this compound may also possess similar properties worth investigating.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving various derivatives, none displayed significant cytotoxic effects up to concentrations of 20 µM in THP1-Blue™ NF-κB cell lines . This indicates a favorable therapeutic window for further exploration.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds. The presence of electron-withdrawing groups such as nitro and trifluoromethyl significantly influences the potency against target pathogens. A summary of key findings is presented in Table 1.

Compound StructureIC50 (µM)Activity Type
Compound A0.58Antiplasmodial
Compound B21.6Antitubercular
N'-[5-chloro...]TBDPotential Antiparasitic

Case Studies

  • Antimalarial Screening : A series of N-substituted cinnamanilides were screened for their antimalarial activity, where structural modifications led to varying degrees of effectiveness against P. falciparum .
  • Dual Activity Exploration : Compounds exhibiting both antitubercular and antiplasmodial activities were identified, suggesting that modifications to the hydrazonoformamide structure could yield dual-action therapeutics .

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions, aromatic proton splitting patterns, and trifluoromethyl group integration. ¹⁹F NMR is essential for verifying CF₃ chemical shifts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula and detect fragmentation patterns indicative of nitro and hydrazone groups .
  • Infrared Spectroscopy (IR) : Identify characteristic peaks for NO₂ (~1520 cm⁻¹), C=O (~1680 cm⁻¹), and C-F (~1100–1250 cm⁻¹) .
    Validation : Cross-reference spectral data with computational predictions (e.g., DFT simulations) to resolve ambiguities .

Advanced: How can computational modeling predict the reactivity of the trifluoromethyl group in this compound?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps and Fukui indices to identify electrophilic/nucleophilic sites on the CF₃-substituted phenyl ring. This predicts regioselectivity in further functionalization .
  • Molecular Dynamics (MD) : Simulate solvation effects and steric hindrance around the CF₃ group to assess its impact on reaction kinetics .
  • Docking Studies : If targeting biological activity, model interactions with enzymes or receptors to evaluate how CF₃ influences binding affinity .
    Tools : Software like Gaussian or ORCA for DFT; AutoDock for docking .

Advanced: How to resolve contradictions in spectral data during characterization?

Q. Methodological Answer :

  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., nitro-CF₃-phenyl derivatives in or 15). For example, unexpected splitting in aromatic protons may arise from steric effects of the CF₃ group .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry by growing single crystals and determining the 3D structure .
  • Isotopic Labeling : Use ¹⁵N-labeled intermediates to track nitro group incorporation via MS/MS fragmentation .

Advanced: What strategies optimize the yield of the nitro group introduction step?

Q. Methodological Answer :

  • Temperature Control : Perform nitration at –10°C to minimize byproducts (e.g., dinitro derivatives) .
  • Acid System Optimization : Use mixed acids (H₂SO₄/HNO₃) in a 3:1 ratio to balance reactivity and selectivity .
  • In Situ Monitoring : Use inline IR spectroscopy to detect nitronium ion (NO₂⁺) formation and adjust reagent addition rates .
    Post-Reaction Workup : Quench with ice-water to precipitate the nitro intermediate, followed by column chromatography (silica gel, hexane/EtOAc) .

Advanced: How to evaluate the compound’s stability under varying pH and temperature?

Q. Methodological Answer :

  • Accelerated Stability Studies :
    • pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Analyze degradation products via HPLC-MS .
    • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and DSC for phase transitions .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation using UV spectroscopy .
    Key Findings : Nitro groups may hydrolyze under alkaline conditions, while CF₃ groups enhance thermal stability due to strong C-F bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-N,N,N'-trimethylhydrazonoformamide
Reactant of Route 2
N'-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-N,N,N'-trimethylhydrazonoformamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.